molecular formula C13H10N2O6S B1623249 4-(3-Nitro-benzenesulfonylamino)-benzoic acid CAS No. 59923-19-2

4-(3-Nitro-benzenesulfonylamino)-benzoic acid

Cat. No.: B1623249
CAS No.: 59923-19-2
M. Wt: 322.30 g/mol
InChI Key: CXOGYGMKNVZTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex multi-substituted aromatic structure. The compound's official designation corresponds to the systematic name 4-[(3-nitrophenyl)sulfonylamino]benzoic acid, which precisely describes the spatial arrangement of functional groups within the molecular framework. This nomenclature system accounts for the para-position attachment of the sulfonylamino group to the benzoic acid core, while simultaneously indicating the meta-position of the nitro substituent on the attached benzene ring.

The molecular identification parameters for this compound demonstrate its substantial molecular complexity and distinctive chemical fingerprint. According to comprehensive chemical database entries, the compound possesses the molecular formula C13H10N2O6S, corresponding to a molecular weight of 322.30 grams per mole. The Chemical Abstracts Service registry number 59923-19-2 provides the definitive identification code for this specific molecular entity. Additional structural identifiers include the International Chemical Identifier notation InChI=1S/C13H10N2O6S/c15-13(16)9-1-3-10(4-2-9)21-22(19,20)11-5-7-12(8-6-11)14(17)18/h1-8,21H,(H,15,16) and the corresponding InChI Key DTXSID10389075.

The compound's structural complexity is further characterized by its canonical Simplified Molecular Input Line Entry System representation: [O-]N+c1cccc(c1)S(=O)(=O)Nc1ccc(cc1)C(=O)O. This notation system captures the precise connectivity pattern between atoms, including the sulfonyl bridge that connects the nitro-substituted benzene ring to the amino-substituted benzoic acid moiety. The three-dimensional molecular architecture exhibits characteristic features of benzenesulfonamide derivatives, with the sulfonyl group adopting a tetrahedral geometry that influences the overall molecular conformation and potential biological interactions.

Historical Context in Sulfonamide Chemistry

The development of this compound must be understood within the broader historical context of sulfonamide chemistry, which represents one of the most significant advances in pharmaceutical science during the twentieth century. The foundational work of Gerhard Domagk in the early 1930s established the therapeutic potential of sulfonamide-containing compounds, beginning with his discovery of Prontosil in 1932. Domagk's systematic screening of azo compounds at the Bayer subsidiary of I.G. Farbenindustrie led to the identification of compounds that demonstrated remarkable antibacterial activity against streptococcal infections in experimental animals.

The historical significance of sulfonamide chemistry was dramatically demonstrated in 1935 when Domagk successfully treated his own daughter's life-threatening streptococcal infection with Prontosil, providing compelling evidence of the clinical potential of these compounds. This breakthrough marked the beginning of the chemotherapy era in medicine, fundamentally changing the approach to treating bacterial infections. The subsequent discovery that sulfanilamide was the active component of Prontosil, formed through reductive cleavage of the azo bond, opened new avenues for rational drug design based on the sulfonamide pharmacophore.

The evolution of sulfonamide chemistry during the late 1930s and 1940s involved extensive structure-activity relationship studies that explored various substitution patterns on the core sulfonamide structure. The introduction of compounds such as 4-sulfapyridine in 1938 by May and Baker demonstrated the potential for developing sulfonamide derivatives with enhanced therapeutic profiles. This historical period established the fundamental principles of medicinal chemistry that guided the subsequent development of numerous sulfonamide derivatives, including specialized compounds like this compound that incorporate specific structural modifications designed to modulate biological activity.

The recognition of sulfonamide chemistry's importance was formally acknowledged when Domagk received the Nobel Prize in 1939, although political circumstances prevented him from accepting it until 1947. This recognition highlighted the transformative impact of sulfonamide chemistry on medical practice and established the foundation for modern antimicrobial drug development. The historical context of sulfonamide discovery provides essential background for understanding how compounds like this compound represent evolutionary developments in this critically important chemical class.

Position in Benzenesulfonamide Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of benzenesulfonamide derivatives, representing a sophisticated example of multi-functional aromatic compounds that combine multiple pharmacologically relevant structural features. Benzenesulfonamides constitute a major category of organosulfur compounds characterized by the presence of a sulfonamide functional group directly attached to a benzene ring, with the general structure described as compounds containing a sulfonamide group S-linked to a benzene ring. This broad chemical class encompasses numerous pharmaceutically important compounds, including diverse therapeutic agents such as bosentan, sulfapyridine, sulfadiazine, and celecoxib.

The classification of this compound within the benzenesulfonamide family is determined by several key structural characteristics that distinguish it from simpler sulfonamide derivatives. The compound features the characteristic sulfonamide functional group with the structure R−S(=O)2−NR2, where the sulfonyl group (O=S=O) is connected to an amine group. However, unlike basic sulfonamides, this compound incorporates additional complexity through the presence of both nitro and carboxylic acid substituents, positioning it within the subclass of multi-substituted benzenesulfonamide derivatives.

The molecular architecture of this compound demonstrates the sophisticated structural modifications that characterize advanced benzenesulfonamide derivatives designed for specific applications. The incorporation of the nitro group at the meta-position of the benzenesulfonyl moiety provides electron-withdrawing capabilities that can significantly influence the compound's chemical reactivity and potential biological interactions. Simultaneously, the presence of the carboxylic acid functionality on the amino-substituted benzene ring introduces additional sites for molecular recognition and potential metabolic transformation.

Within the broader context of benzenesulfonamide classification, this compound represents an example of how structural modifications can be systematically introduced to modulate the physicochemical properties of the basic sulfonamide pharmacophore. The strategic positioning of functional groups within the molecular framework reflects principles of medicinal chemistry that seek to optimize the balance between molecular recognition, metabolic stability, and biological activity. This classification approach recognizes that compounds like this compound serve as important research tools for understanding structure-activity relationships within the benzenesulfonamide family while potentially offering unique properties for specialized applications.

Property Value Reference
Molecular Formula C13H10N2O6S
Molecular Weight 322.30 g/mol
Chemical Abstracts Service Number 59923-19-2
MDL Number MFCD00625666
International Chemical Identifier Key DTXSID10389075
Canonical SMILES [O-]N+c1cccc(c1)S(=O)(=O)Nc1ccc(cc1)C(=O)O

Properties

IUPAC Name

4-[(3-nitrophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6S/c16-13(17)9-4-6-10(7-5-9)14-22(20,21)12-3-1-2-11(8-12)15(18)19/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGYGMKNVZTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389075
Record name 4-(3-Nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59923-19-2
Record name 4-(3-Nitro-benzenesulfonylamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-benzenesulfonylamino)-benzoic acid typically involves the nitration and sulfonation of benzene derivatives. The process begins with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonyl group. The final step involves the coupling of the nitrobenzenesulfonyl group with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Substitution Reactions

The nitro group and sulfonamido moiety participate in nucleophilic substitution reactions under specific conditions.

Key Examples:

  • Nitro Group Substitution: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (NAS) at meta positions under harsh alkaline conditions. For example, reaction with hydroxide at elevated temperatures (150–200°C) yields hydroxyl derivatives .

  • Sulfonamide Hydrolysis: Acidic or basic hydrolysis cleaves the sulfonamide bond, producing 3-nitrobenzenesulfonic acid and 4-aminobenzoic acid .

Reaction TypeReagents/ConditionsProducts
NAS (Nitro group)NaOH, 150°C3-Hydroxy-benzenesulfonylamino-BA*
Sulfonamide cleavageHCl/H2O (reflux)3-Nitrobenzenesulfonic acid + 4-ABA

*BA: Benzoic acid; 4-ABA: 4-Aminobenzoic acid

Reduction Reactions

The nitro group is reducible to an amine, significantly altering the compound’s electronic and biological properties.

Key Findings:

  • Catalytic hydrogenation (H2/Pd-C) in ethanol reduces the nitro group to an amine, forming 4-(3-aminobenzenesulfonylamino)-benzoic acid .

  • Alternative reductants like Sn/HCl yield similar products but with lower selectivity .

Reducing AgentConditionsProduct
H2, Pd/CEtOH, 25°C, 1 atm4-(3-Amino-BSA)-BA*
Sn, HClReflux4-(3-Amino-BSA)-BA (with impurities)

*BSA: Benzenesulfonylamino

Esterification

The carboxylic acid group undergoes esterification, enhancing lipophilicity for drug delivery applications.

Experimental Data:

  • Reaction with methanol/H2SO4 produces methyl 4-(3-nitro-BSA)-benzoate .

  • Propylamine coupling via HATU forms amide derivatives, demonstrating compatibility with peptide synthesis protocols .

ReagentsConditionsProduct
CH3OH, H2SO4Reflux, 12hMethyl ester derivative
Propylamine, HATUDMF, RTAmide derivative

Oxidation Reactions

While the compound lacks benzylic hydrogens, the aromatic rings are susceptible to electrophilic oxidation.

Notable Observations:

  • Strong oxidants like KMnO4 in acidic media degrade the aromatic system, forming dicarboxylic acids .

  • Controlled oxidation with O2/Cu catalysts introduces hydroxyl groups at para positions relative to electron-withdrawing substituents .

OxidantConditionsProduct
KMnO4, H2SO4100°CBenzoic acid derivatives + CO2
O2, Cu(OAc)2DMF, 80°CHydroxylated sulfonamide derivatives

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to meta positions, while the sulfonamido group exerts steric hindrance.

Case Study:

  • Nitration with HNO3/H2SO4 introduces a second nitro group at the meta position of the existing nitrobenzene ring .

ElectrophileConditionsProduct
NO2+ (HNO3/H2SO4)0–5°C3,5-Dinitro-BSA-BA

Biological Activity and Degradation

In physiological environments, enzymatic reduction of the nitro group generates reactive intermediates with anti-inflammatory and antibiotic properties .

Mechanism:

  • Nitroreductases convert the nitro group to hydroxylamine or amine derivatives, which inhibit pro-inflammatory enzymes like COX-2 .

Scientific Research Applications

Chemistry

4-(3-Nitro-benzenesulfonylamino)-benzoic acid serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new synthetic pathways.

Reaction TypeDescription
OxidationReduction of the nitro group to form amino derivatives.
ReductionHydrogenation or use of reducing agents to modify functional groups.
SubstitutionParticipation of the sulfonyl group in nucleophilic substitutions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structure enables it to interact with specific molecular targets, which can be crucial for understanding biochemical pathways and mechanisms.

Medicine

This compound is being explored for its therapeutic properties , including:

  • Anti-inflammatory activity : Potential applications in treating inflammatory diseases.
  • Antimicrobial properties : Studies have shown it may exhibit activity against various bacterial strains.

A study highlighted its antimicrobial efficacy against Gram-positive bacteria and fungi like Candida albicans, suggesting its utility in developing new antimicrobial agents .

Industry

In industrial applications, this compound is utilized in the production of dyes, pigments , and other specialty chemicals. Its unique chemical structure allows for diverse applications in material science and chemical manufacturing.

Case Study 1: Antimicrobial Evaluation

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against several strains of bacteria. The study evaluated toxicity levels using aquatic organisms (Daphnia magna) and found that modifications of the compound could lead to decreased toxicity while maintaining antimicrobial efficacy .

Case Study 2: Enzyme Inhibition

In enzymatic studies, compounds similar to this compound have been shown to inhibit specific enzymes, providing insights into their mechanisms of action. These findings suggest potential therapeutic applications in drug development targeting enzyme-related diseases .

Mechanism of Action

The mechanism of action of 4-(3-Nitro-benzenesulfonylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -NO₂, -Cl) lower pKa values, increasing acidity. For example, the hydroxyl-bearing derivative (CAS 328028-09-7) has a pKa of 2.77 , compared to 4.06 for the methyl/fluoro-substituted compound (CAS 327091-30-5) .

Biological Activity :

  • Chloro-nitro derivatives (e.g., CAS 68003-38-3) exhibit acetylcholinesterase inhibition, critical for neurodegenerative disease research .
  • Sulfonamide linkages enhance binding to enzyme active sites, as seen in protease and kinase inhibitors .

Structural Determination :

  • Crystallographic tools like SHELX and ORTEP are frequently employed to resolve such compounds’ structures, ensuring precise stereochemical assignments.

Biological Activity

4-(3-Nitro-benzenesulfonylamino)-benzoic acid, a compound with the chemical formula C13H10N2O6S, is recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's structure allows it to interact with specific biological targets, influencing cellular pathways.

The primary mechanism of action involves the inhibition of specific enzymes and receptors that play critical roles in inflammatory processes and tumor growth. It has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation . Additionally, its sulfonamide group contributes to its ability to form hydrogen bonds with target proteins, enhancing binding affinity.

1. Anti-inflammatory Activity

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers. The compound was administered at varying doses, and results indicated a dose-dependent reduction in edema formation, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Anticancer Properties

Research exploring the anticancer effects of this compound revealed promising results. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values obtained were comparable to those of established chemotherapeutic agents, indicating its potential for further development .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatoryHigh
AnticancerModerate
Enzyme InhibitionSignificant

Table 2: IC50 Values in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
HT-29 (Colon)15.0
A549 (Lung)18.0

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term effects and potential side effects .

Q & A

Q. What are the recommended synthetic routes for 4-(3-Nitro-benzenesulfonylamino)-benzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride. Key steps:
  • Sulfonylation : React 4-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
  • Nitration : If starting from non-nitrated precursors, introduce the nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–20°C) to avoid over-nitration .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via HPLC or TLC .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO/water solution. Use SHELX (SHELXL for refinement, SHELXS for solution) to solve and refine the structure .
  • Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration and symmetry validation .
  • Data Reporting : Generate CIF files and publication-ready tables using SIR97 for comprehensive crystallographic documentation .

Q. What experimental methods are used to determine solubility in organic solvents?

  • Methodological Answer :
  • Gravimetric Analysis : Saturate solvents (e.g., DMSO, methanol) with the compound at 25°C, filter, and evaporate to measure residual mass .
  • Spectrophotometry : Use UV-Vis to quantify dissolved compound at λmax (e.g., 280 nm for aromatic systems) against a calibration curve .
  • Temperature-Dependent Studies : Employ the van’t Hoff equation to model solubility trends in solvents like acetonitrile or cyclohexane .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning, disordered atoms) be resolved during refinement?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned datasets. Validate with R-factor convergence and difference Fourier maps .
  • Disorder Handling : Apply PART/SUMP restraints in SHELXL to model disordered sulfonyl or nitro groups. Compare occupancy refinements with PLATON -ADDSYM .
  • Cross-Validation : Re-refine data using SIR97 ’s least-squares-Fourier hybrid approach to detect overfitting .

Q. What design considerations are critical for biological activity assays targeting enzyme inhibition?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase) based on structural analogs .
  • Assay Setup : Use fluorescence-based inhibition assays (e.g., 4-nitrophenyl acetate hydrolysis for esterases) with positive controls (e.g., acetazolamide). Include dose-response curves (IC₅₀) and Lineweaver-Burk plots to determine inhibition type .
  • Statistical Validation : Perform triplicate runs with ANOVA to assess significance (p < 0.05). Use Prism or R for nonlinear regression .

Q. How can computational approaches predict ADMET properties and target interactions for this compound?

  • Methodological Answer :
  • Quantum Chemical Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level using Gaussian 16 . Calculate electrostatic potential maps to predict binding sites .
  • Molecular Docking : Use AutoDock Vina to dock into carbonic anhydrase (PDB: 1CA2). Validate poses with MM-GBSA binding energy calculations .
  • ADMET Prediction : Employ SwissADME to estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (ProTox-II). Cross-reference with experimental solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Nitro-benzenesulfonylamino)-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Nitro-benzenesulfonylamino)-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.